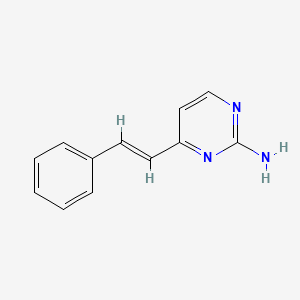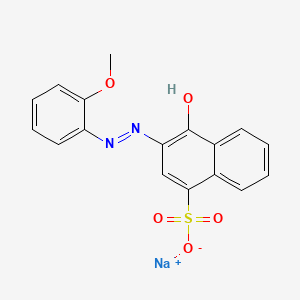
Acid Red 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 4, also known as sodium 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate, is an organic sodium salt. It is commonly used as a dye and has applications in various industries. The compound is characterized by its vibrant red color and is known for its stability and solubility in water .
Mechanism of Action
Target of Action
C.I. Acid Red 4, also known as Acid Eosine G , is primarily used as a dye . The primary targets of this compound are the materials it is intended to color. This includes textiles, paper, and other substrates that can absorb the dye.
Biochemical Pathways
This compound, can potentially have indirect effects on biochemical pathways if they are improperly disposed of and enter the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Red 4, is synthesized through a diazotization reaction followed by coupling. The process involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid with diazotized 2-methoxyaniline under acidic conditions. The reaction typically requires a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Acid Red 4, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Acid Red 4, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of inks and paints.
Comparison with Similar Compounds
Similar Compounds
C.I. Acid red 1: Known for its use in textile dyeing.
C.I. Acid red 33: Commonly used in cosmetics and personal care products.
C.I. Acid red 73: Utilized in food coloring and biological staining.
Uniqueness
Acid Red 4, stands out due to its high stability, vibrant color, and versatility in various applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
5858-39-9 |
|---|---|
Molecular Formula |
C17H14N2NaO5S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14N2O5S.Na/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20;/h2-10,20H,1H3,(H,21,22,23); |
InChI Key |
MBKYXXPUYASPFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Acid Red 4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



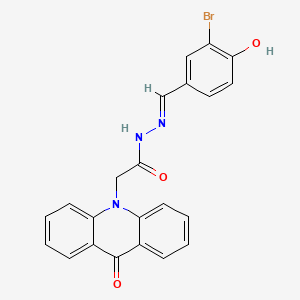

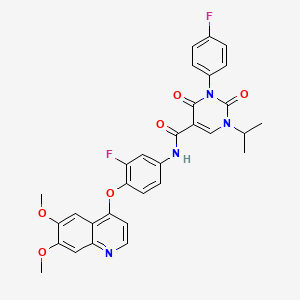



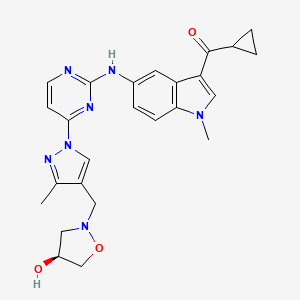
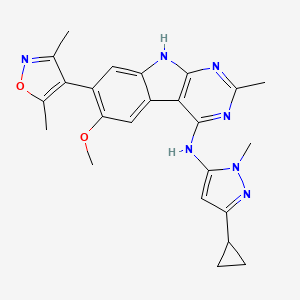
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
